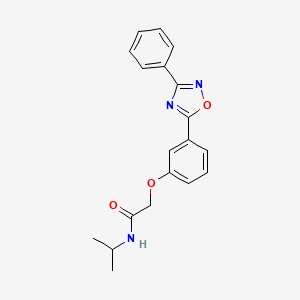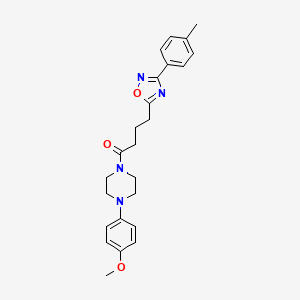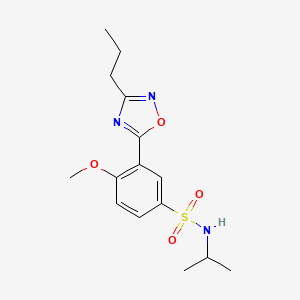
N-isopropyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide, also known as PPOBS, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
N-isopropyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide acts by binding to certain proteins in the brain, such as the GABA-A receptor, and modulating their activity. It has been shown to act as a positive allosteric modulator of the GABA-A receptor, which enhances the activity of this receptor and leads to increased inhibitory neurotransmission in the brain. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the development of neurodegenerative diseases, such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to enhance inhibitory neurotransmission in the brain, which can lead to increased relaxation and reduced anxiety. This compound has also been shown to have neuroprotective effects and to inhibit the activity of certain enzymes that are involved in the development of neurodegenerative diseases. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
N-isopropyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has a number of advantages for lab experiments. It is a highly specific and potent compound that can be used to study the role of certain proteins in the brain. It also has neuroprotective effects, which can be useful in studies of neurodegenerative diseases. However, this compound also has some limitations. It can be difficult to synthesize and is relatively expensive, which can limit its use in certain experiments. Additionally, more research is needed to fully understand the potential side effects of this compound.
Orientations Futures
There are a number of future directions for research on N-isopropyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide. One area of research could focus on the development of new and more efficient synthesis methods for this compound. Another area of research could focus on the potential applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential side effects. Overall, this compound is a promising compound that has the potential to be a useful tool in scientific research.
Méthodes De Synthèse
N-isopropyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzenesulfonyl chloride with isopropylamine, followed by the reaction of the resulting intermediate with propylhydrazine and triethylorthoformate. The final step involves the reaction of the resulting intermediate with sulfuric acid to yield this compound.
Applications De Recherche Scientifique
N-isopropyl-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and to inhibit the activity of certain enzymes that are involved in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use as a tool to study the role of certain proteins in the brain, such as the GABA-A receptor.
Propriétés
IUPAC Name |
4-methoxy-N-propan-2-yl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-5-6-14-16-15(22-17-14)12-9-11(7-8-13(12)21-4)23(19,20)18-10(2)3/h7-10,18H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQMYPDGLVZKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)NC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7700236.png)
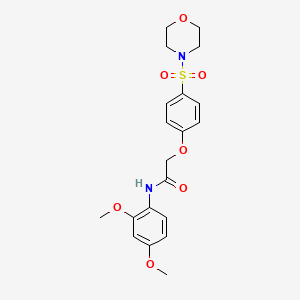
![N-(2-methoxy-5-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700244.png)
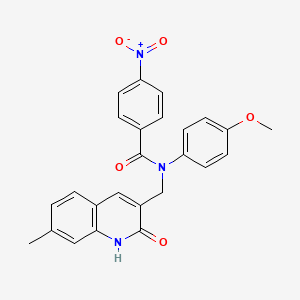
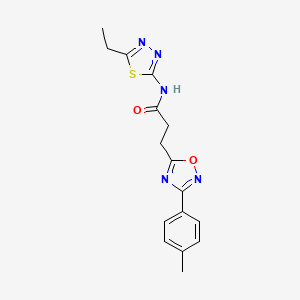

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7700271.png)

